molecular formula C17H17N7O4 B14886501 1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14886501
M. Wt: 383.4 g/mol
InChI Key: NGKXKDHZKKLPFS-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a nitrobenzylidene hydrazinyl moiety and a prop-2-en-1-yl group

Preparation Methods

The synthesis of 1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as urea and malonic acid derivatives.

    Introduction of Substituents:

    Formation of the Nitrobenzylidene Hydrazinyl Moiety: This step involves the condensation of 4-nitrobenzaldehyde with hydrazine to form the hydrazone, followed by its reaction with the purine core to yield the final product.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing nitro group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.

Major products formed from these reactions depend on the specific conditions and reagents used, but may include reduced or oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways or diseases.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings with specific characteristics.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene hydrazinyl moiety may play a role in binding to these targets, while the purine core may interact with nucleic acids or other biomolecules. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in other purine derivatives.

Properties

Molecular Formula

C17H17N7O4

Molecular Weight

383.4 g/mol

IUPAC Name

1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C17H17N7O4/c1-4-9-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)20-18-10-11-5-7-12(8-6-11)24(27)28/h4-8,10H,1,9H2,2-3H3,(H,19,20)/b18-10+

InChI Key

NGKXKDHZKKLPFS-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CC=C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.